1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1152536-11-2
VCID: VC5160711
InChI: InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16)
SMILES: C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)F
Molecular Formula: C10H6F2N2O2
Molecular Weight: 224.167

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1152536-11-2

Cat. No.: VC5160711

Molecular Formula: C10H6F2N2O2

Molecular Weight: 224.167

* For research use only. Not for human or veterinary use.

1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid - 1152536-11-2

Specification

CAS No. 1152536-11-2
Molecular Formula C10H6F2N2O2
Molecular Weight 224.167
IUPAC Name 1-(3,4-difluorophenyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C10H6F2N2O2/c11-7-2-1-6(5-8(7)12)14-4-3-9(13-14)10(15)16/h1-5H,(H,15,16)
Standard InChI Key KCDDCLQAGDVJID-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1N2C=CC(=N2)C(=O)O)F)F

Introduction

Chemical Identity and Structural Features

1-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid belongs to the pyrazole-carboxylic acid family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. The compound’s structure includes:

  • A 3,4-difluorophenyl group substituted at the pyrazole’s 1-position.

  • A carboxylic acid moiety at the 3-position.

Molecular Formula: C₁₀H₆F₂N₂O₂
Molecular Weight: 224.16 g/mol
IUPAC Name: 3-(3,4-difluorophenyl)-1H-pyrazole-5-carboxylic acid (Note: Discrepancies in positional numbering may arise depending on tautomerism).

The fluorine atoms enhance lipophilicity and metabolic stability, while the carboxylic acid group facilitates hydrogen bonding, influencing solubility and target binding.

Synthetic Methodologies

While no direct synthesis route for 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid is documented, analogous compounds suggest plausible strategies:

Halogenation and Cross-Coupling

A patent describing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid synthesis provides a template:

  • Halogenation: Reacting a pyrazole precursor (e.g., N-methyl-3-aminopyrazole) with bromine/iodine to introduce a halogen at the 4-position.

  • Diazotization and Coupling: Treating the halogenated intermediate with sodium nitrite to form a diazonium salt, followed by coupling with potassium difluoromethyl trifluoroborate.

  • Carboxylation: Grignard reagent-mediated exchange (e.g., isopropyl magnesium chloride) and subsequent reaction with CO₂ to introduce the carboxylic acid group .

For the target compound, modifications might include:

  • Using 3,4-difluorophenylboronic acid in Suzuki-Miyaura coupling instead of difluoromethyl reagents.

  • Optimizing reaction conditions to prevent isomerization, a challenge noted in similar syntheses .

Alternative Routes

  • Cyclocondensation: Reacting hydrazine derivatives with β-keto esters under acidic conditions to form the pyrazole core, followed by fluorination.

  • Post-Functionalization: Introducing the carboxylic acid group via oxidation of a methyl substituent using KMnO₄ or CrO₃.

Physicochemical Properties

Predicted properties based on structural analogs:

PropertyValue/Description
SolubilityModerate in polar solvents (DMSO, ethanol); low in water due to fluorine substituents.
Melting Point~180–220°C (estimated via differential scanning calorimetry of similar compounds).
LogP~2.1 (indicating moderate lipophilicity).
pKa~4.2 (carboxylic acid group).

Comparative Analysis with Structural Analogs

Key differences between 1-(3,4-difluorophenyl)-1H-pyrazole-3-carboxylic acid and related compounds:

CompoundSubstituentsBioactivity Highlights
1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid2,4-difluorophenyl at N1; 4-fluorophenyl at C3Broader spectrum antimicrobial activity.
5-(3,4-Difluorophenyl)-1H-pyrazole-3-carboxylic acid3,4-difluorophenyl at C5Enhanced solubility due to carboxylic acid positioning.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid Difluoromethyl at C3; methyl at N1Higher metabolic stability.

Research Gaps and Future Directions

  • Synthesis Optimization: Developing regioselective methods to avoid isomer formation .

  • Biological Profiling: Screening against kinase targets and microbial strains to validate hypothetical activities.

  • Computational Modeling: Predicting binding affinities for COX-2 or bacterial efflux pumps.

  • Toxicology Studies: Assessing in vivo safety profiles, particularly hepatorenal effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator